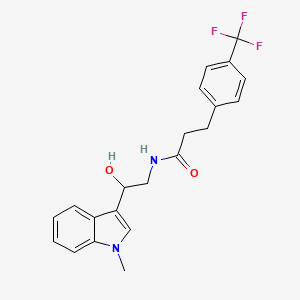

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Beschreibung

The compound N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a propanamide derivative featuring two critical structural motifs:

- Trifluoromethylphenyl group: A 4-(trifluoromethyl)phenyl substituent at the propanamide backbone, known for enhancing metabolic stability and lipophilicity in drug design.

- Indole moiety: A 1-methyl-1H-indol-3-yl group attached via a hydroxyethyl spacer. The indole scaffold is prevalent in bioactive molecules due to its ability to interact with neurotransmitter receptors and enzymes.

The synthesis likely involves amide coupling between a trifluoromethylphenyl-containing carboxylic acid and a modified tryptamine derivative.

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-26-13-17(16-4-2-3-5-18(16)26)19(27)12-25-20(28)11-8-14-6-9-15(10-7-14)21(22,23)24/h2-7,9-10,13,19,27H,8,11-12H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGUOASKEGIJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The propanamide group is usually added through an amide coupling reaction using reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed:

Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: Trifluoromethyl alcohol.

Substitution: N-alkylated indoles.

Wissenschaftliche Forschungsanwendungen

Medicine: It can be explored as a lead compound for drug development, particularly in targeting diseases such as cancer, inflammation, and microbial infections.

Chemistry: It can serve as a building block for the synthesis of more complex molecules.

Biology: It can be used in biochemical studies to understand enzyme mechanisms and receptor interactions.

Industry: It can be utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

NSAID-Indole Hybrids

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

- Structure : Combines flurbiprofen (a biphenylpropionic acid NSAID) with tryptamine via an amide bond. The indole lacks a 1-methyl group, and the aryl group is a fluoro-biphenyl instead of trifluoromethylphenyl .

- Synthesis : Achieved through carbodiimide-mediated coupling, emphasizing the pharmaceutical relevance of amide bonds in hybrid molecules .

- Pharmacology : Flurbiprofen hybrids are explored for multitarget therapies, such as Alzheimer’s disease, due to combined anti-inflammatory and neuroprotective effects .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Key Differences :

- The target compound’s 1-methylindole may enhance metabolic stability compared to unsubstituted indoles in analogs.

Indomethacin-Based Sulfonamide Derivatives

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide (57)

- Structure : Features a sulfonamide linkage instead of a direct amide. The indole is substituted with chlorobenzoyl and methoxy groups, and the aryl moiety is trifluoromethoxyphenyl .

- Synthesis : Uses automated HPLC purification, indicating complexity in isolating sulfonamide derivatives .

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31)

Key Differences :

- Sulfonamide linkages (e.g., in compounds 31, 57) may improve solubility but introduce steric hindrance compared to the target compound’s simpler amide bond.

Other Propanamide Derivatives

2-Hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

- Structure : Contains a nitro-trifluoromethylphenyl group and a hydroxy-methyl substituent. The absence of an indole moiety limits CNS targeting but may favor antimicrobial or enzyme inhibition .

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

- Structure : Incorporates a tetrazole ring (acidic isostere of carboxylic acid) and methoxyphenyl group. The tetrazole enhances metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.